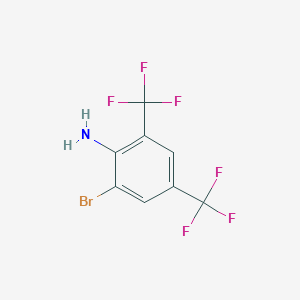
2-Bromo-3-iodo-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrI It is a biphenyl derivative where bromine and iodine atoms are substituted at the 2 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated biphenyl with an iodinated reagent in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like toluene or dioxane under reflux conditions.
Industrial Production Methods: Industrial production of 2-Bromo-3-iodo-1,1’-biphenyl may involve large-scale halogenation processes using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove halogen atoms.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, dioxane, or acetonitrile.
Major Products Formed:
Biphenyl Derivatives: Formed through coupling reactions.
Functionalized Biphenyls: Resulting from substitution or oxidation reactions.
Scientific Research Applications
2-Bromo-3-iodo-1,1’-biphenyl has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form various bioactive compounds.
Biological Studies: Used in the study of molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-3-iodo-1,1’-biphenyl in chemical reactions typically involves the activation of the halogen atoms through catalytic processes. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a palladium-carbon bond, followed by transmetalation and reductive elimination steps to form the final product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
- 2-Bromo-2’-iodo-1,1’-biphenyl
- 3-Bromo-2-iodo-1,1’-biphenyl
- 2-Iodo-1,1’-biphenyl
Comparison: 2-Bromo-3-iodo-1,1’-biphenyl is unique due to the specific positions of the bromine and iodine atoms, which influence its reactivity and the types of reactions it can undergo. Compared to other biphenyl derivatives, it offers distinct advantages in certain coupling reactions and material science applications due to its specific electronic and steric properties .
Properties
Molecular Formula |
C12H8BrI |
|---|---|
Molecular Weight |
359.00 g/mol |
IUPAC Name |
2-bromo-1-iodo-3-phenylbenzene |
InChI |
InChI=1S/C12H8BrI/c13-12-10(7-4-8-11(12)14)9-5-2-1-3-6-9/h1-8H |
InChI Key |
SXXXWDQYKNWGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)
![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile](/img/structure/B12961927.png)

![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)






